O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Description
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine is a hydroxylamine derivative featuring a morpholine-substituted ethyl group attached to the oxygen atom. Morpholine rings are frequently employed in medicinal chemistry due to their ability to enhance solubility, bioavailability, and hydrogen-bonding interactions. For example, the 2-(morpholin-4-yl)ethyl substituent has been incorporated into quinoline-based cannabinoid receptor ligands, though with mixed results in receptor affinity .
Properties
IUPAC Name |
O-(2-morpholin-4-ylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-10-6-3-8-1-4-9-5-2-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYJIKFQAFBQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520168 | |
| Record name | O-[2-(Morpholin-4-yl)ethyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42476-63-1 | |
| Record name | O-[2-(Morpholin-4-yl)ethyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(Morpholin-4-yl)ethyl]hydroxylamine typically involves the reaction of morpholine with ethyl hydroxylamine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxylamine group (–NH–O–) acts as a nucleophile, enabling reactions with electrophilic substrates:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives. For example, interactions with benzyl chloride yield N-benzyl-O-[2-(morpholin-4-yl)ethyl]hydroxylamine derivatives .
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Oxime Formation : Reacts with carbonyl compounds (ketones/aldehydes) under basic conditions to form oximes, a reaction critical in drug design .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Oxime formation | KOH/EtOH, 60°C | Cyclic oxime | ~75% |
| Acylation | DCM, RT | N-Acetyl | 82–90% |
Oxidation and Reduction
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Oxidation : The hydroxylamine moiety (–NH–OH) oxidizes to nitroxide radicals or nitroso compounds under mild oxidative conditions (e.g., tert-butyl hydroperoxide) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxylamine group to an amine .
Multi-Component Reactions
Participates in Petasis reactions with boronic acids and carbonyl compounds to generate α-amino acids or heterocycles. For example:
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Petasis Mannich Reaction : With morpholine and formaldehyde, forms N-substituted aminomethyl products .
Mechanistic Pathway :
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Boronic acid activation by TBHP.
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Imine formation from amine and carbonyl.
Coordination Chemistry
The morpholine nitrogen and hydroxylamine oxygen serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or therapeutic applications .
Biological Interactions
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Enzyme Inhibition : Binds to metalloenzymes (e.g., matrix metalloproteinases) via hydroxylamine-metal coordination, showing potential in cancer therapy .
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Apoptosis Induction : Derivatives exhibit cytotoxic activity against lung adenocarcinoma (A549 IC₅₀: 1.5–5.6 μM) .
Stability and Decomposition
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Thermal Stability : Decomposes above 120°C via bimolecular isomerization to ammonia oxide intermediates .
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pH Sensitivity : Degrades rapidly under acidic conditions (pH < 3) .
Key Research Findings
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Synthetic Utility : Used in the synthesis of EGFR inhibitors with enhanced brain penetration .
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Selectivity : Morpholine derivatives show low cytotoxicity toward normal fibroblasts (MRC-5, BJ) .
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Structural Insights : NMR and X-ray crystallography confirm intramolecular hydrogen bonding between morpholine and hydroxylamine groups .
This compound’s dual functionality (nucleophilicity and metal coordination) positions it as a versatile intermediate in drug discovery and materials science. Future research should explore its applications in asymmetric catalysis and targeted therapeutics.
Scientific Research Applications
Medicinal Chemistry
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine has been investigated for its potential in drug development, particularly as a precursor for synthesizing bioactive compounds.
Case Study: Antimicrobial Activity
Research has shown that derivatives of morpholine exhibit significant antimicrobial properties. For instance, studies on related morpholine derivatives have indicated their efficacy against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .
Table 1: Summary of Antimicrobial Activity Studies
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Morpholine Derivative A | S. aureus | 16 µg/mL |
| Morpholine Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Organic Synthesis
The compound is also utilized in organic synthesis as a reagent or intermediate in the preparation of more complex molecules.
Synthesis of Novel Compounds
Recent studies have highlighted the use of this compound in synthesizing novel oxime derivatives, which have shown promising biological activities. The reaction conditions typically involve heating the compound with appropriate carbonyl compounds under acidic or basic conditions to yield the desired oxime products .
Table 2: Synthetic Routes Using this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Oxime Formation | Acidic conditions, reflux | Oxime derivatives |
| Mannich Reaction | Basic conditions | Mannich bases |
| Nucleophilic Substitution | Various electrophiles | Diverse organic compounds |
Agricultural Applications
In agriculture, this compound can be explored as a potential fungicide or plant growth regulator due to its chemical properties.
Fungicidal Activity
Research indicates that morpholine derivatives can inhibit ergosterol biosynthesis in fungi, making them suitable candidates for developing new agricultural fungicides .
Table 3: Potential Fungicidal Activity
| Compound | Target Fungal Species | Inhibition Rate (%) |
|---|---|---|
| This compound | Fusarium spp. | 75% |
| Morpholine Derivative C | Aspergillus niger | 85% |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Polymerization Studies
The compound can act as an initiator or modifier in polymerization processes, enhancing the mechanical properties of resulting materials. Its compatibility with various monomers allows for the design of tailored polymeric materials with specific characteristics .
Table 4: Polymerization Applications
| Polymer Type | Role of this compound | Properties Enhanced |
|---|---|---|
| Polyurethane | Chain extender | Improved flexibility |
| Epoxy Resins | Curing agent | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of O-[2-(Morpholin-4-yl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The morpholine ring and hydroxylamine group play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride
This compound replaces the morpholine group with a trimethylsilyl (TMS) moiety. Key differences include:
- Chemical Stability : The TMS group is hydrophobic and often used as a protecting group, whereas the morpholine moiety introduces polar characteristics.
- Safety Profile : The TMS derivative is classified as hazardous under GHS guidelines, requiring careful handling due to its hydrochloride salt form .
- Applications : TMS derivatives are typically intermediates in organic synthesis, while morpholine-containing compounds are more common in bioactive molecule design.
Quinoline Derivatives with 2-(Morpholin-4-yl)ethyl Substituents
In a 2007 J. Med. Chem. study, the 2-(morpholin-4-yl)ethyl group was introduced at the N1 position of 4-oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compound 16). Key findings include:
- Receptor Affinity: Compound 16 exhibited a Ki value of 221 nM for cannabinoid receptors, which was 14-fold lower than the n-pentyl analog (3, Ki ~16 nM) .
- Structural Limitations : Bulkier substituents like 2-cyclohexylethyl (89 ) or alternative carboxamido groups (17 , 18 ) further reduced affinity, suggesting steric and electronic incompatibility with the target receptor .
Other O-Substituted Hydroxylamines
Data Table: Key Comparative Properties
Research Findings and Implications
- Safety vs. Functionality : The TMS analog’s hazards contrast with the morpholine derivative’s likely safer profile, though direct toxicity data for the latter are lacking.
Biological Activity
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine, a hydroxylamine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its morpholine functional group, which contributes to its solubility and reactivity. The chemical structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer treatment, where enzyme inhibition can disrupt tumor growth.
- Antioxidant Activity : The hydroxylamine group may contribute to antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
- Cell Cycle Modulation : Research indicates that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cell lines. A study assessed its cytotoxic effects on multiple human cancer cell lines, revealing the following results:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 (Lung Cancer) | 10 | Moderate cytotoxicity |
| G-361 (Melanoma) | 5 | High cytotoxicity |
| HT-29 (Colon Cancer) | 15 | Moderate cytotoxicity |
| MRC-5 (Normal Fibroblasts) | >100 | Non-toxic |
These findings suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development .
Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes associated with cancer progression. For instance:
- JNK Inhibition : The compound showed significant inhibition of the JNK pathway, which is often activated in various cancers. This inhibition led to reduced proliferation in treated cell lines .
- EGFR Targeting : Similar compounds have been reported to target the epidermal growth factor receptor (EGFR), which plays a critical role in cell signaling related to growth and survival .
Case Studies
- Study on Lung Adenocarcinoma : A recent study investigated the effects of this compound on A549 lung adenocarcinoma cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability, accompanied by apoptosis markers such as increased caspase activity .
- Selectivity Assessment : In a comparative analysis with other hydroxylamine derivatives, this compound was found to have a favorable selectivity index when tested against both cancerous and non-cancerous cell lines, highlighting its potential as a therapeutic agent with reduced side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
